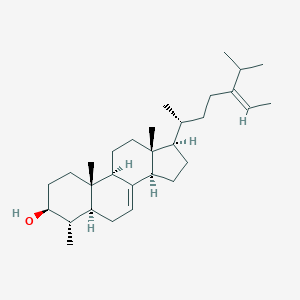

α1-Sitosterol

Übersicht

Beschreibung

Alpha1-Sitosterol is a naturally occurring phytosterol, which is a type of plant sterol. It is structurally similar to cholesterol and is found in various plant-based foods such as nuts, seeds, and vegetable oils. Alpha1-Sitosterol is known for its potential health benefits, including its ability to lower cholesterol levels and its anti-inflammatory properties .

Wissenschaftliche Forschungsanwendungen

Alpha-1-Sitosterol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter seine Verwendung in Chemie, Biologie, Medizin und Industrie. In der Chemie wird Alpha-1-Sitosterol oft als Ausgangsmaterial für die Synthese anderer Verbindungen verwendet. In der Biologie wird es auf seine potenziellen gesundheitlichen Vorteile untersucht, einschließlich seiner Fähigkeit, den Cholesterinspiegel zu senken, und seiner entzündungshemmenden Eigenschaften. In der Medizin wird Alpha-1-Sitosterol auf seine potenzielle Verwendung bei der Behandlung von Erkrankungen wie Hypercholesterinämie und gutartiger Prostatahyperplasie untersucht. In der Industrie wird Alpha-1-Sitosterol aufgrund seiner potenziellen gesundheitlichen Vorteile als Zusatzstoff in Lebensmitteln und Nahrungsergänzungsmitteln verwendet .

Wirkmechanismus

Der Wirkmechanismus von Alpha-1-Sitosterol beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen im Körper. Einer der Hauptmechanismen, durch den Alpha-1-Sitosterol seine Wirkung entfaltet, ist die Hemmung der Cholesterinaufnahme im Darm. Dies wird erreicht, indem es mit Cholesterin um die Einlagerung in Mizellen konkurriert, die für die Aufnahme von Cholesterin notwendig sind. Infolgedessen wird weniger Cholesterin resorbiert, was zu niedrigeren Cholesterinwerten im Blut führt. Darüber hinaus wurde gezeigt, dass Alpha-1-Sitosterol entzündliche Signalwege, einschließlich des NF-kappaB-Signalwegs, moduliert, was zu seinen entzündungshemmenden Wirkungen beiträgt .

Zukünftige Richtungen

Future research on Citrastadienol could focus on developing more efficient and sustainable synthesis methods for Citrastadienol and its derivatives. Additionally, further studies could investigate the potential therapeutic applications of Citrastadienol, particularly in the context of its cytotoxic activity against melanoma cells .

Wirkmechanismus

The mechanism of action of alpha1-Sitosterol involves its interaction with various molecular targets and pathways in the body. One of the primary mechanisms by which alpha1-Sitosterol exerts its effects is by inhibiting the absorption of cholesterol in the intestines. This is achieved by competing with cholesterol for incorporation into micelles, which are necessary for the absorption of cholesterol. As a result, less cholesterol is absorbed, leading to lower blood cholesterol levels. Additionally, alpha1-Sitosterol has been shown to modulate inflammatory pathways, including the nuclear factor kappa B (NF-kappa B) signaling pathway, which contributes to its anti-inflammatory effects .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Alpha-1-Sitosterol kann durch verschiedene chemische Prozesse synthetisiert werden. Eine gängige Methode beinhaltet die Extraktion von Phytosterolen aus Pflanzenölen, gefolgt von Reinigung und Kristallisation. Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Hexan oder Ethanol, um die Phytosterole vom Pflanzenmaterial zu trennen. Die gereinigten Phytosterole werden dann einer Kristallisation unterzogen, um Alpha-1-Sitosterol in reiner Form zu erhalten .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Alpha-1-Sitosterol oft als Nebenprodukt des Pflanzenölraffinationsprozesses hergestellt. Das Rohpflanzenöl wird zunächst entleimt, um Phospholipide zu entfernen, gefolgt von einer Neutralisation, um freie Fettsäuren zu entfernen. Das Öl wird dann einem Prozess namens Desodorierung unterzogen, bei dem das Öl unter Vakuum erhitzt wird, um flüchtige Verbindungen zu entfernen. Während dieses Prozesses werden Phytosterole, einschließlich Alpha-1-Sitosterol, konzentriert und können zur weiteren Reinigung extrahiert werden .

Chemische Reaktionsanalyse

Arten von Reaktionen

Alpha-1-Sitosterol durchläuft verschiedene chemische Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden oft verwendet, um die Verbindung für bestimmte Anwendungen zu modifizieren oder ihre chemischen Eigenschaften zu untersuchen .

Häufige Reagenzien und Bedingungen

Oxidation: Alpha-1-Sitosterol kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden. Diese Reaktionen laufen typischerweise unter sauren Bedingungen ab und führen zur Bildung von oxidierten Derivaten von Alpha-1-Sitosterol.

Reduktion: Die Reduktion von Alpha-1-Sitosterol kann mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden. Diese Reaktionen werden üblicherweise in wasserfreien Lösungsmitteln wie Tetrahydrofuran oder Diethylether durchgeführt.

Substitution: Substitutionsreaktionen, die Alpha-1-Sitosterol betreffen, verwenden oft Reagenzien wie Halogene oder Alkylierungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation von Alpha-1-Sitosterol oxidierte Derivate wie Sitosteroxide erzeugen, während die Reduktion reduzierte Formen der Verbindung liefern kann. Substitutionsreaktionen können zur Bildung verschiedener Alpha-1-Sitosterol-Derivate mit unterschiedlichen funktionellen Gruppen führen .

Analyse Chemischer Reaktionen

Types of Reactions

Alpha1-Sitosterol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications or to study its chemical properties .

Common Reagents and Conditions

Oxidation: Alpha1-Sitosterol can be oxidized using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic conditions and result in the formation of oxidized derivatives of alpha1-Sitosterol.

Reduction: Reduction of alpha1-Sitosterol can be achieved using reagents such as lithium aluminum hydride or sodium borohydride. These reactions are usually carried out in anhydrous solvents like tetrahydrofuran or diethyl ether.

Substitution: Substitution reactions involving alpha1-Sitosterol often use reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of alpha1-Sitosterol can produce oxidized derivatives such as sitosterol oxides, while reduction can yield reduced forms of the compound. Substitution reactions can result in the formation of various alpha1-Sitosterol derivatives with different functional groups .

Vergleich Mit ähnlichen Verbindungen

Alpha-1-Sitosterol ist strukturell anderen Phytosterolen wie Beta-Sitosterol und Stigmasterol ähnlich. Es weist einzigartige Eigenschaften auf, die es von diesen Verbindungen unterscheiden. So wurde beispielsweise gezeigt, dass Alpha-1-Sitosterol eine höhere Affinität zur Hemmung der Cholesterinaufnahme im Vergleich zu Beta-Sitosterol hat. Darüber hinaus wurde festgestellt, dass Alpha-1-Sitosterol stärkere entzündungshemmende Wirkungen im Vergleich zu Stigmasterol hat. Diese einzigartigen Eigenschaften machen Alpha-1-Sitosterol zu einer wertvollen Verbindung für verschiedene wissenschaftliche und medizinische Anwendungen .

Ähnliche Verbindungen

- Beta-Sitosterol

- Stigmasterol

- Campesterol

- Brassicasterol

Alpha-1-Sitosterol sticht unter diesen Verbindungen durch seine höhere Wirksamkeit bei der Senkung des Cholesterinspiegels und seine starken entzündungshemmenden Eigenschaften hervor .

Eigenschaften

IUPAC Name |

(3S,4S,5S,9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-8-22(19(2)3)10-9-20(4)24-13-14-26-23-11-12-25-21(5)28(31)16-18-30(25,7)27(23)15-17-29(24,26)6/h8,11,19-21,24-28,31H,9-10,12-18H2,1-7H3/b22-8-/t20-,21+,24-,25+,26+,27+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZCCMIISIBREI-JXMPMKKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4C)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H]([C@H]4C)O)C)C)\C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023584 | |

| Record name | Sitosterol alpha1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (3beta,4beta,5alpha)-4-Methylergosta-7,24(28)-dien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

474-40-8 | |

| Record name | Citrostadienol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha1-Sitosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sitosterol alpha1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.1-SITOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U71X1M7968 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (3beta,4beta,5alpha)-4-Methylergosta-7,24(28)-dien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

151 °C | |

| Record name | (3beta,4beta,5alpha)-4-Methylergosta-7,24(28)-dien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

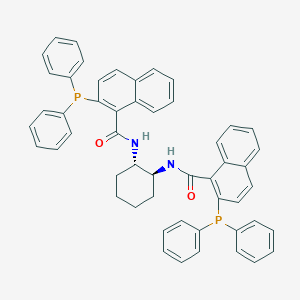

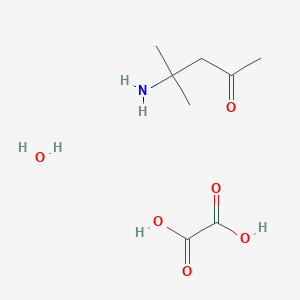

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dipotassium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B146474.png)

![2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B146494.png)